Phorbol myristate acetate

Description

Historical Context and Origin of Phorbol (B1677699) Esters

Phorbol esters are naturally occurring diterpenoids found in plants belonging to the Euphorbiaceae and Thymelaeaceae families. wikipedia.orgresearchgate.net Their history is intrinsically linked to croton oil, derived from the seeds of the Croton tiglium plant. wikipedia.orgnih.gov For centuries, croton oil was utilized in traditional medicine, primarily for its purgative properties. wikipedia.org The first chemical investigation of croton oil dates back to 1818, however, the inflammatory components remained a mystery until 1930. nih.gov

In 1934, the parent alcohol, phorbol, was first isolated through the hydrolysis of croton oil. wikipedia.orgt3db.caresearchgate.net The complex structure of phorbol was not fully elucidated until 1967. wikipedia.orgt3db.caresearchgate.net It was discovered that the potent biological activity of croton oil was attributable to a specific class of phorbol diesters, with a long-chain and a short-chain acyl group attached to the vicinal hydroxy groups on ring C. nih.gov These compounds, including the prominent Phorbol Myristate Acetate (B1210297), are highly lipophilic and were identified as potent tumor-promoting agents. nih.govchemicalbook.com This discovery of their co-carcinogenic properties in 1941 sparked significant research interest. nih.gov

Phorbol Myristate Acetate as a Prominent Phorbol Ester Analog

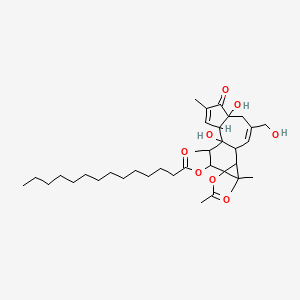

Phorbol 12-myristate 13-acetate, also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), stands out as the most common and potent phorbol ester. wikipedia.orginvivogen.com It is a synthetic analog of the naturally occurring phorbol esters. ontosight.ai PMA is a diester of phorbol, characterized by a myristate group at position 12 and an acetate group at position 13. bio-gems.comnih.gov This specific structure confers high lipophilicity, allowing it to readily cross cell membranes. chemicalbook.com

PMA is a white to off-white powder or film and is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone, but is insoluble in water. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Its stability in solution can be affected by acidic and alkaline conditions. sigmaaldrich.com Due to its potent biological activity, it is active at nanomolar concentrations in research applications. invivogen.com

| Property | Value |

| Common Names | Phorbol 12-myristate 13-acetate, PMA, 12-O-tetradecanoylphorbol-13-acetate, TPA |

| Molecular Formula | C36H56O8 |

| Molecular Weight | 616.83 g/mol |

| CAS Number | 16561-29-8 |

| Appearance | White to off-white powder or film |

| Solubility | Soluble in DMSO, ethanol, acetone; Insoluble in water |

Significance of this compound in Elucidating Cellular Signal Transduction Pathways

The primary significance of PMA in biomedical research lies in its ability to act as a potent and specific activator of Protein Kinase C (PKC). ontosight.aiinvivogen.combio-gems.com PKC is a family of serine/threonine kinases that play a crucial role in a vast array of signal transduction pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. merckmillipore.comresearchgate.nettaylorandfrancis.com

PMA mimics the action of the endogenous second messenger diacylglycerol (DAG), a natural activator of PKC. wikipedia.orgresearchgate.net By binding to the C1 domain of PKC, PMA induces the translocation of the enzyme from the cytosol to the cell membrane, a key step in its activation. rndsystems.comtocris.com This activation of PKC by PMA can trigger a cascade of downstream signaling events. For instance, PMA has been shown to activate mitogen-activated protein (MAP) kinase pathways through PKC. stemcell.com

The use of PMA has been instrumental in dissecting the intricate roles of PKC in various cellular contexts. For example, it is widely used to study:

Cell Differentiation: PMA can induce the differentiation of various cell types, such as human monocytic leukemia cells (THP-1) into macrophages. merckmillipore.comtocris.comnih.gov

Gene Expression: It can modulate the expression of numerous genes by activating transcription factors like NF-κB. invivogen.commedchemexpress.com

Apoptosis: Depending on the cell type, PMA can either induce or inhibit programmed cell death. ontosight.ai

Neurotransmitter Release: PMA has been used to investigate the role of PKC in the secretion of neurotransmitters. nih.govnih.gov

The ability of PMA to activate PKC has made it an invaluable tool for researchers seeking to understand the fundamental mechanisms of cellular signaling and its dysregulation in diseases like cancer. wikipedia.orgtaylorandfrancis.com

| Research Application | Cellular Process | Key Signaling Molecule(s) |

| Cancer Research | Tumor Promotion | Protein Kinase C (PKC) |

| Immunology | T-cell Activation, Cytokine Production | PKC, NF-κB |

| Cell Biology | Cell Differentiation (e.g., THP-1 cells) | PKC, MAP Kinase |

| Neuroscience | Neurotransmitter Release | PKC, Munc13 |

Properties

IUPAC Name |

[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860183 | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Phorbol Myristate Acetate Action

Primary Target: Protein Kinase C (PKC) Activation

The principal intracellular receptor for PMA is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction. abcam.com PMA is a potent activator of PKC, exerting its effects at nanomolar concentrations. abcam.com The activation of PKC by PMA is a critical event that initiates a cascade of downstream signaling pathways responsible for the diverse biological responses attributed to this phorbol (B1677699) ester.

Mimicry of Diacylglycerol (DAG) at the C1 Domain

PMA's ability to activate PKC stems from its structural resemblance to diacylglycerol (DAG), a natural second messenger. plos.orgucsd.edu Both conventional and novel PKC isoforms possess a conserved cysteine-rich region known as the C1 domain, which serves as the binding site for DAG and, consequently, for PMA. ucsd.edunih.gov The C1 domain contains one or two copies of a cysteine-rich motif that is essential for this binding. nih.gov

PMA effectively mimics DAG, binding to the C1 domain and inducing a conformational change in the PKC enzyme. plos.orgucsd.edu This interaction facilitates the translocation of PKC from the cytosol to the cell membrane, a key step in its activation. abcam.com The binding of PMA to the C1 domain is a high-affinity interaction, which explains the potency of this phorbol ester. researchgate.net This mimicry of a natural signaling molecule allows PMA to hijack the PKC signaling pathway and potently induce downstream cellular responses.

PKC Isoform-Specific Activation and Subcellular Translocation

The PKC family is composed of multiple isoforms, which are broadly classified into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). plos.org PMA primarily activates the conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, as these possess the DAG-responsive C1 domain. plos.orgucsd.edu Atypical PKCs (ζ, ι/λ) lack a typical C1 domain and are therefore unresponsive to PMA. plos.org

Upon PMA stimulation, responsive PKC isoforms undergo translocation from the cytosol to various subcellular compartments, including the plasma membrane, nuclear membrane, and mitochondria. nih.govresearchgate.netescholarship.org This translocation is a hallmark of PKC activation. For instance, treatment of Madin-Darby canine kidney (MDCK) cells with PMA leads to a significant translocation of PKCα and a partial translocation of PKCε from the cytosol to the membrane fraction. nih.gov Similarly, in C2C12 myoblasts, PMA induces a substantial redistribution of PKCα to the mitochondrial compartment. researchgate.net

The specific isoform activated and its subsequent subcellular localization can dictate the downstream signaling events and the ultimate cellular response. For example, in some contexts, the activation of specific PKC isoforms is required for distinct cellular outcomes. Research has shown that the coordinated activation of both classical and novel PKC isoforms, specifically PKCη, is necessary for the PMA-induced activation of the mTORC1 signaling pathway. plos.orgnih.gov

| PKC Subfamily | Isoforms | PMA Activation | Key Characteristics |

| Conventional (cPKCs) | α, βI, βII, γ | Yes | Activated by DAG/PMA and Ca²⁺. plos.orgucsd.edu |

| Novel (nPKCs) | δ, ε, η, θ | Yes | Activated by DAG/PMA, but are Ca²⁺-independent. plos.orgucsd.edu |

| Atypical (aPKCs) | ζ, ι/λ | No | Insensitive to both DAG/PMA and Ca²⁺. plos.org |

Activation of Downstream Signaling Cascades

The activation of PKC by PMA initiates a complex network of downstream signaling pathways that are central to many cellular functions. These include the Phosphoinositide 3-Kinase (PI3K), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

PMA has been shown to modulate the PI3K signaling pathway, which is critically involved in cell growth, proliferation, and survival. nih.govphysiology.orgmdpi.com Research indicates that PMA treatment can lead to the activation of PI3K. nih.govphysiology.org The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates the cell cycle. wikipedia.org Activation of this pathway is often associated with reduced apoptosis and increased proliferation. wikipedia.org

Studies have demonstrated that PI3K activity is a requisite for certain PMA-induced cellular events. For example, in mouse embryo fibroblasts, PI3K activation is necessary for the PMA-directed colocalization and subsequent activation of the proto-oncogene tyrosine-protein kinase Src by the actin-filament-associated protein AFAP-110. nih.gov Inhibition of PI3K has been shown to block these PMA-induced events. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38, JNK)

The MAPK pathways are a series of protein kinase cascades that play a pivotal role in transducing extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. youtube.com PMA is a well-established activator of several MAPK pathways through its activation of PKC. abcam.com The three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK1/2), the p38 MAPKs, and the c-Jun N-terminal kinases (JNKs). youtube.com

ERK1/2 Pathway: PMA treatment leads to the phosphorylation and activation of ERK1/2 in various cell types. nih.govlicorbio.comnih.govresearchgate.net This activation is often dependent on the upstream kinase MEK. nih.gov For instance, in human corneal epithelial cells, PMA-induced activation of PKC leads to the disruption of tight junctions through the activation of the MAP kinase pathway. nih.gov In K562 human leukemia cells, PMA induces a rapid and sustained activation of ERK2, which is essential for the subsequent growth arrest and differentiation. nih.gov

p38 Pathway: PMA also activates the p38 MAPK pathway in a PKC-dependent manner. researchgate.netnih.govnih.gov In human neutrophils, PMA treatment results in the time-dependent phosphorylation of p38 MAPK. nih.gov This activation has been shown to be downstream of reactive oxygen species (ROS) generation. nih.gov Similarly, in HL-60 cells, PMA induces the activation of the p38RK-MAP kinase cascade, which is blocked by PKC inhibitors. nih.gov

JNK Pathway: The JNK pathway is another target of PMA-induced signaling. In human airway smooth muscle cells, PMA causes a rapid and transient phosphorylation of MEK4 and JNK1/2, indicating activation of this pathway. researchgate.net This leads to the subsequent phosphorylation of the transcription factor c-Jun. researchgate.net Inhibition of JNK can block some of the downstream effects of PMA. nih.govtandfonline.com

| MAPK Pathway | Upstream Activator (PMA-induced) | Key Downstream Effectors | Cellular Responses |

| ERK1/2 | PKC, MEK nih.gov | ERK1, ERK2 nih.gov | Proliferation, Differentiation, Cell Cycle Arrest nih.govnih.gov |

| p38 | PKC, ROS nih.govnih.gov | p38 MAPK nih.govnih.gov | Inflammation, Stress Response, NETs release nih.gov |

| JNK | PKC, MEK4 researchgate.net | JNK1, JNK2, c-Jun researchgate.net | Apoptosis, Inflammation, Gene Expression researchgate.netnih.govtandfonline.com |

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Engagement

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. mdpi.com PMA is a potent activator of the NF-κB pathway, an effect that is mediated through its activation of PKC. researchgate.netresearchgate.net The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκB proteins, leading to their degradation and the subsequent translocation of NF-κB dimers (such as p50/p65) to the nucleus to regulate gene expression. mdpi.com

Studies have shown that PKC isoforms, particularly PKCα and PKC-β, play a key role in connecting upstream signals to the activation of the NF-κB pathway. researchgate.netnih.gov In urothelial cell carcinoma, stimulation with PMA activates the noncanonical NF-κB/RELB signaling pathway via PKCα. researchgate.net In other contexts, PMA has been shown to induce NF-κB activation through the classical pathway. researchgate.net The crosstalk between PMA-activated PKC and the NF-κB pathway is a critical component of the inflammatory and tumor-promoting effects of this phorbol ester. mdpi.com

Reactive Oxygen Species (ROS) Generation and Redox Signaling

Phorbol myristate acetate (B1210297) is a well-established inducer of reactive oxygen species (ROS) production in a multitude of cell types, including neutrophils, macrophages, and various cancer cell lines. This PMA-mediated ROS generation is a critical component of its biological activity, contributing to both physiological and pathological processes. The primary enzymatic source of ROS upon PMA stimulation is the NADPH oxidase complex.

Activation of NADPH oxidase by PMA is a multi-step process initiated by the stimulation of Protein Kinase C (PKC). PKC, in turn, phosphorylates several cytosolic components of the NADPH oxidase complex, such as p47phox and p67phox. This phosphorylation event triggers their translocation to the cell membrane, where they assemble with the membrane-bound subunits, gp91phox (also known as NOX2) and p22phox, to form the active enzyme complex. The assembled NADPH oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide (B77818) anion (O₂⁻). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), either spontaneously or through the action of superoxide dismutase.

The generation of ROS by PMA has been shown to have significant downstream signaling consequences, a process referred to as redox signaling. ROS can act as second messengers, modulating the activity of various signaling proteins and transcription factors through the reversible oxidation of critical cysteine residues. For instance, PMA-induced ROS have been implicated in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This can lead to the modulation of gene expression and cellular processes such as proliferation, differentiation, and apoptosis. In human monocytic leukemia THP-1 cells, PMA-induced growth arrest is dependent on the generation of ROS, which leads to the upregulation of the cell cycle inhibitor p21WAF1/CIP1 through a PKC-mediated, ROS-dependent signaling mechanism involving MAP kinase activation nih.gov.

Furthermore, in neutrophils, PMA-induced ROS production is a key event in the formation of neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that trap and kill pathogens nih.gov. This process of NETosis is critically dependent on the activation of NADPH oxidase and the subsequent generation of ROS nih.gov.

The subcellular location of ROS production can also be influenced by PMA. Studies in human neutrophils have suggested that while the canonical model involves the assembly of NADPH oxidase at the plasma membrane with extracellular release of ROS, a significant portion of PMA-induced oxidase activity may occur in an intracellular compartment, potentially associated with granules researchgate.net.

| Cell Type | Primary Enzyme Involved | Key Downstream Effect | Reference |

|---|---|---|---|

| Human Neutrophils | NADPH Oxidase | Neutrophil Extracellular Trap (NET) formation | nih.gov |

| Human Monocytic Leukemia THP-1 Cells | Not explicitly stated, but linked to PKC | G1-phase cell cycle arrest and differentiation | nih.gov |

| Mammalian Astrocytes | NADPH Oxidase | Increased free-radical generation | |

| Human Macrophages | Not explicitly stated, but linked to PKC | Increased H₂O₂ production |

Receptor-Mediated Transmembrane Processes and Membrane Association

PMA exerts profound effects on cellular membranes, influencing their structure, function, and the trafficking of associated proteins. A key feature of PMA's interaction with cells is that it is a lipophilic molecule, allowing it to readily cross the plasma membrane without the requirement for a specific cell surface receptor researchgate.net. Its primary mode of action at the membrane is the direct binding to and activation of PKC isoforms, which then translocate from the cytosol to the cell membrane researchgate.net.

This translocation of PKC to the membrane initiates a cascade of events that alter membrane dynamics. In mouse peritoneal macrophages, PMA has been shown to cause a significant increase in the cell surface area and stimulate pinocytosis, the process of engulfing extracellular fluid nih.gov. This suggests that PMA can induce rapid membrane reorganization.

Furthermore, the activation of PKC by PMA can influence the activity of ion transporters and channels within the membrane, leading to changes in ion gradients and membrane potential. In epithelial MDCK cells, PMA treatment leads to cell depolarization, a decrease in intracellular pH, and a reduction in sodium ion concentration invivogen.com. These effects on ion transport are linked to morphological changes and alterations in the membrane skeleton invivogen.com.

PMA also modulates receptor-mediated transmembrane processes, such as transcytosis. In MDCK cells, PMA stimulates the transcytosis of the polymeric immunoglobulin receptor (pIgR) from the basolateral to the apical surface researchgate.net. This stimulation is dependent on PKC activity and appears to be a general effect on the delivery of endocytosed proteins to the apical surface, as transcytosis of transferrin is also enhanced researchgate.net.

| Effect | Cell Type | Underlying Mechanism | Reference |

|---|---|---|---|

| Increased cell surface area and pinocytosis | Mouse Peritoneal Macrophages | Not explicitly detailed, but linked to PMA's membrane effects | nih.gov |

| Cell depolarization and altered ion gradients | Epithelial MDCK Cells | Activation of PKC leading to changes in amiloride-sensitive ion transporters | invivogen.com |

| Stimulation of transcytosis | Epithelial MDCK Cells | Activation of PKC alpha and/or epsilon isozymes | researchgate.net |

| Translocation of PKC to the membrane | Various | Direct binding of PMA to the C1 domain of PKC | researchgate.net |

Interactions with Non-PKC Targets (e.g., unc-11, n-chimaerin)

While the majority of PMA's biological effects are attributed to its activation of PKC, a growing body of evidence indicates that it can also interact with other proteins that possess similar diacylglycerol-binding C1 domains. These "non-PKC" phorbol ester receptors represent an additional layer of complexity in the signaling pathways modulated by PMA.

n-chimaerin: The chimaerins are a family of proteins that function as Rac-GTPase-activating proteins (GAPs). They possess a C1 domain that is homologous to that found in PKC, enabling them to bind phorbol esters with high affinity nih.govfrontiersin.org. n-chimaerin, in particular, acts as a GAP for Rac1 and, to a lesser extent, Cdc42Hs. The GAP activity of n-chimaerin is regulated by phospholipids (B1166683) and phorbol esters. Upon phorbol ester treatment, β2-chimaerin has been shown to translocate to the perinuclear region of the cell and associate with the protein Tmp21-I in a PKC-independent manner nih.gov. This suggests that, similar to PKC isoforms, the subcellular localization and function of chimaerins can be regulated by phorbol esters.

unc-11: The unc-11 gene in Caenorhabditis elegans encodes a protein homologous to the mammalian clathrin-adaptor protein AP180. The UNC-11 protein is enriched at presynaptic terminals and is involved in synaptic vesicle recycling. While phorbol esters are known to have profound effects on neurotransmitter release, a direct, high-affinity binding interaction between PMA and unc-11 has not been definitively established in the currently available literature. However, it is important to note that other "unc" proteins, specifically unc-13 and its mammalian homologues (Munc13), are well-characterized high-affinity phorbol ester receptors. The C1 domain of unc-13 directly binds to phorbol esters and diacylglycerol, playing a crucial role in the priming of synaptic vesicles for exocytosis. It is through this interaction that phorbol esters can potentiate neurotransmitter release independently of PKC. Given the localization of unc-11 to presynaptic sites, it remains an area of investigation whether its function is indirectly modulated by the broader effects of PMA on presynaptic signaling and membrane trafficking, even in the absence of direct binding.

| Target | Function | Nature of Interaction with PMA | Reference |

|---|---|---|---|

| n-chimaerin | Rac-GTPase-activating protein (GAP) | Direct binding to the C1 domain, leading to translocation and regulation of GAP activity. | nih.gov |

| unc-11 | Homolog of clathrin-adaptor protein AP180, involved in synaptic vesicle recycling. | Direct high-affinity binding has not been established. Its function may be indirectly affected by PMA's presynaptic actions. |

Cellular and Biological Responses Elicited by Phorbol Myristate Acetate

Modulation of Cell Differentiation

PMA is a powerful tool for inducing differentiation in various cell lineages, providing valuable in vitro models for studying developmental processes and cellular function.

PMA is extensively used to direct the differentiation of myeloid precursor cells into several distinct, mature cell types.

Macrophage-like Cells: A primary application of PMA is the differentiation of monocytic leukemia cell lines, such as THP-1 and HL-60, into cells that resemble mature macrophages. plos.orgcaltagmedsystems.co.ukresearchgate.net This induced differentiation is characterized by a series of morphological and functional changes. Upon PMA treatment, the typically suspension-grown monocytic cells become adherent, enlarge, and develop a more complex cytoplasm with vacuoles and pseudopodia. researchgate.netmdpi.com This is accompanied by the upregulation of key macrophage surface markers, including CD11b, CD14, and CD68. caltagmedsystems.co.ukresearchgate.netbiorxiv.org Functionally, these differentiated cells gain macrophage-like capabilities, such as enhanced phagocytosis and the ability to produce inflammatory cytokines in response to stimuli. plos.orgmdpi.com Research has shown that modifying the differentiation protocol by including a rest period after the initial PMA exposure can yield a phenotype that more closely mimics primary human monocyte-derived macrophages (MDM). plos.orged.ac.uk

Dendritic Cells (DCs): PMA can also influence the differentiation pathway towards dendritic cells, which are crucial antigen-presenting cells. In the human CD34+ progenitor cell line KG-1, PMA treatment specifically induces differentiation into dendritic-like cells (DLC). researchgate.net Furthermore, in THP-1 cells, a sequential treatment involving initial PMA-induced differentiation followed by PMA withdrawal and stimulation with retinoic acid can promote the emergence of a dendritic cell phenotype, identified by the expression of the specific marker DC-SIGN. nih.govresearchgate.netnih.gov

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are immature myeloid cells with potent immunosuppressive functions. researchgate.netfrontiersin.org Studies have demonstrated that PMA, when used in combination with macrophage colony-stimulating factor (M-CSF), can effectively induce the differentiation of myeloid-derived monocytes into functional MDSCs. researchgate.netnih.govnih.gov These induced MDSCs exhibit stable immunosuppressive activity both in vitro and in vivo. nih.govnih.gov They function by inhibiting the proliferation and activation of T cells and promoting the transformation of T cells into regulatory T cells (Tregs). nih.gov This immunosuppressive effect is mediated, in part, through the upregulation and activity of the enzyme Arginase-1 (Arg-1). researchgate.netnih.gov

| Target Cell Type | Common Cell Line Model | Key Inducing Agents | Resulting Phenotype and Characteristics | Reference |

|---|---|---|---|---|

| Macrophage-like | THP-1, HL-60 | PMA | Adherence, increased size, expression of CD11b, CD14, CD68, phagocytic activity. | plos.orgcaltagmedsystems.co.ukresearchgate.netresearchgate.net |

| Dendritic Cells | KG-1, THP-1 | PMA (alone or with Retinoic Acid) | Expression of dendritic cell markers (e.g., DC-SIGN). | researchgate.netnih.govresearchgate.net |

| Myeloid-Derived Suppressor Cells | Myeloid Progenitors | PMA + M-CSF | Immunosuppressive function, inhibition of T-cell proliferation, Arg-1 expression. | researchgate.netnih.govnih.gov |

Keratinocyte differentiation is a highly regulated process essential for the formation and maintenance of the epidermal barrier. mdpi.com Protein kinase C (PKC) is a critical component of the signaling cascade that initiates this process. As a potent PKC activator, PMA can trigger keratinocyte differentiation. Treatment of normal human epidermal keratinocytes (NHEKs) with PMA leads to an increased expression of key differentiation markers, such as involucrin (B1238512) and transglutaminase-1 (TGase-1). researchgate.net The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK pathways, are also known to be deeply involved in mediating the complex signals that govern keratinocyte differentiation. nih.gov

The influence of PMA on erythroid differentiation has been investigated using multipotent hematopoietic precursor cell lines. The TF-1 cell line, established from a patient with erythroleukemia, is considered an erythro-myeloid precursor line that can be directed toward different lineages. nih.govresearchgate.net When TF-1 cells are treated with PMA, they are induced to differentiate toward the myeloid lineage rather than the erythroid lineage. nih.govresearchgate.net This is evidenced by morphological changes and a shift in cell surface marker expression, including the downregulation of the progenitor cell marker CD34 and the upregulation of myeloid markers like CD13 and CD64. researchgate.netresearchgate.net

T-cell maturation is a multi-stage process where T cells acquire functional competency. nih.gov In research settings, PMA is frequently used in combination with ionomycin (B1663694) to potently stimulate T cells in vitro. ashpublications.orgplos.org This stimulation bypasses the T-cell receptor (TCR) to activate downstream signaling pathways, leading to robust cytokine production and proliferation. This allows for the functional assessment of different T-cell subpopulations, such as determining their capacity to produce specific cytokines like IL-17, which is characteristic of Th17 cells. ashpublications.org By analyzing these responses, researchers can characterize the maturation state and phenotypic profile of distinct T-cell subsets. ashpublications.org

Regulation of Cell Proliferation and Growth Arrest

PMA exerts dual and often opposing effects on cell proliferation and growth, which are highly dependent on the cell type and its molecular context. Through the activation of PKC, PMA can trigger signaling cascades that lead to either cell cycle progression or arrest. caltagmedsystems.co.uk In several cell models, the induction of differentiation by PMA is directly linked to a halt in proliferation. For instance, when HL-60 myeloid leukemia cells are induced to differentiate into macrophage-like cells by PMA, they concurrently undergo cell-cycle arrest. researchgate.net Similarly, PMA treatment of MCF-7 breast cancer cells results in growth arrest. aacrjournals.orgresearchgate.net This ability to halt the cell cycle is a key aspect of its differentiation-inducing activity.

The impact of PMA on the growth of malignant cells is remarkably varied and illustrates the context-dependent nature of PKC signaling in cancer.

Anti-proliferative and Pro-apoptotic Effects: In certain cancers, PMA acts as an anti-cancer agent. In both androgen-dependent and castration-resistant prostate cancer cells, PMA induces apoptosis (programmed cell death) by activating pro-apoptotic signaling pathways and downregulating the androgen receptor, a key driver of prostate cancer growth. nih.gov In SH-SY5Y neuroblastoma cells, PMA induces neuronal differentiation, which is accompanied by a reduction in cell growth. researchgate.net

Pro-malignant Effects: Conversely, in other cancer types, PMA can promote characteristics associated with malignancy. In MCF-7 breast cancer cells, while PMA does induce growth arrest, it also enhances cell motility and migration. aacrjournals.orgresearchgate.net When these cells are grown on a basement membrane matrix, which mimics a more physiological environment, PMA treatment leads to dramatic morphological changes and the formation of invasive, web-like structures. aacrjournals.org

Differentiation and Growth Arrest: In the context of hematological malignancies, PMA's primary effect is often the induction of terminal differentiation and subsequent growth arrest. This is clearly observed in acute myeloid leukemia cell lines like HL-60, where PMA forces the cells to exit the cell cycle and differentiate into non-proliferating macrophage-like cells. researchgate.netnih.gov

| Cancer Cell Line | Cancer Type | Primary Effect of PMA | Reference |

|---|---|---|---|

| LNCaP, C4-2 | Prostate Cancer | Induces apoptosis, inhibits proliferation. | nih.gov |

| MCF-7 | Breast Cancer | Induces growth arrest but increases cell motility and migration. | aacrjournals.orgresearchgate.net |

| HL-60 | Acute Myeloid Leukemia | Induces differentiation and cell cycle arrest. | researchgate.netnih.gov |

| SH-SY5Y | Neuroblastoma | Induces neuronal differentiation and reduces cell growth. | researchgate.net |

Inhibition of DNA Synthesis

Phorbol (B1677699) 12-myristate 13-acetate (PMA) has been shown to exert an inhibitory effect on DNA synthesis in various cell types, contributing to its modulation of cell proliferation. In NIH/3T3 cells, the protein kinase C-activating phorbol ester, also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), effectively inhibited DNA synthesis and cell proliferation that was induced by fibroblast growth factor (FGF) plus insulin (B600854) nih.gov. The mechanism underlying this antiproliferative action involves the inhibition of the cell cycle's progression from the late G1 phase to the S phase nih.gov.

However, the effect of PMA on DNA synthesis can be cell-type specific. In studies with embryonic chick skeletal myoblasts, cells treated with PMA were able to initiate the synthesis of muscle-specific proteins but did not completely withdraw from the cell cycle, as evidenced by the continued incorporation of [3H]thymidine nih.gov. This suggests that while PMA can inhibit fusion and normal myofibril assembly, it does not universally halt DNA synthesis in all biological contexts, instead altering the differentiation program nih.gov. In prostate cancer cells, PMA's impact on cell viability is linked to the induction of cell death, demonstrated by an increase in the sub-G0/G1 fraction in cell cycle analysis, rather than a direct block of DNA synthesis alone bioscientifica.com.

Influence on Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinase Inhibitors)

PMA significantly influences the expression of key cell cycle regulatory proteins, particularly cyclin-dependent kinase inhibitors (CDKIs), leading to growth arrest in susceptible cells. In non-small cell lung cancer (NSCLC) cells, PMA-induced cell growth arrest is associated with the upregulation of the CDKIs p21(WAF1/CIP1) and p27(KIP1) nih.govtandfonline.com. This increase in p21 and p27 is a critical downstream effect of PMA-mediated signaling pathways nih.gov.

Similarly, in human monocytic leukemia THP-1 cells, PMA treatment leads to an upregulation of both p21WAF1/CIP1 mRNA and protein, which contributes to the inhibition of cell growth at the G1 phase of the cell cycle nih.gov. Notably, this effect was observed to be independent of p53 activity, as the THP-1 cells used in the study lack a functional p53 protein. The induction of the p21WAF1/CIP1 promoter by PMA in these cells is driven by the specific protein 1 (Sp1) transcription factor nih.gov. The signaling cascade involves protein kinase C (PKC) activation, leading to the generation of reactive oxygen species (ROS) and subsequent MAP kinase activation, which ultimately upregulates p21 nih.gov.

| Cell Cycle Regulatory Protein | Effect of PMA Treatment | Cell Type Studied | Reference |

| p21(WAF1/CIP1) | Upregulation | Non-Small Cell Lung Cancer (H358) | nih.govtandfonline.com |

| p27(KIP1) | Upregulation | Non-Small Cell Lung Cancer (H358) | nih.govtandfonline.com |

| p21(WAF1/CIP1) | Upregulation | Human Monocytic Leukemia (THP-1) | nih.gov |

Crosstalk with Kruppel-like Transcription Factor 6 (KLF6) Signaling

PMA-induced cellular responses involve significant crosstalk with the Kruppel-like transcription factor 6 (KLF6) signaling pathway. KLF6 is recognized as a tumor suppressor associated with the negative control of cell proliferation nih.govmerckmillipore.com. In studies on NSCLC cells, PMA was found to induce cell growth arrest through the induction of KLF6 nih.govtandfonline.com. This induction of KLF6 is a key event that links PMA activation of PKC to the observed changes in cell cycle regulators.

The mechanism involves the activation of PKC by PMA, which in turn leads to the upregulation of KLF6 expression nih.govtandfonline.com. Further investigation has shown that this process is also dependent on the JNK pathway tandfonline.com. The subsequent increase in KLF6 levels is directly responsible for the upregulation of the cyclin-dependent kinase inhibitors p21(WAF1/CIP1) and p27(KIP1) nih.govtandfonline.com. Experiments using siRNA to knock down KLF6 demonstrated a reduction in PMA-induced cell growth inhibition and a concurrent decrease in the expression of both p21 and p27 nih.gov. Conversely, overexpression of KLF6 alone was sufficient to increase the protein levels of these CDKIs nih.govtandfonline.com. These findings establish a clear signaling cascade where PMA activates PKC, leading to KLF6 induction, which then upregulates CDKIs to suppress cancer cell growth nih.govtandfonline.com.

Immunological and Inflammatory Responses

Leukocyte and Neutrophil Activation

PMA is a powerful and widely used agent for activating leukocytes, especially neutrophils nih.govmdpi.com. It stimulates a broad range of metabolic and functional activities in these immune cells. Upon exposure to PMA, neutrophils exhibit a marked stimulation of oxidative metabolism, closely mimicking the response seen during phagocytosis nih.gov. This includes a significant increase in glucose oxidation through the hexose (B10828440) monophosphate shunt, heightened production of superoxide (B77818) anion and hydrogen peroxide, and increased cellular chemiluminescence nih.gov.

PMA is a potent activator of Protein Kinase C (PKC), and it can cross the plasma membrane to directly activate cytosolic PKC isoforms, causing them to translocate to the cell membrane nih.gov. This activation of PKC is a central event that triggers downstream signaling pathways responsible for the various neutrophil functions. PMA is known to induce neutrophil degranulation, metabolic changes, and the production of reactive oxygen species (ROS) at nanomolar concentrations nih.gov. Different PKC isoforms contribute to specific functions; for example, PKC α, β, and δ are involved in ROS production, while PKC βII and PKC ζ are associated with cytoskeleton remodeling nih.gov.

Neutrophil Extracellular Trap (NET) Formation Mechanisms

PMA is a robust and frequently utilized stimulus for inducing the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis nih.govmdpi.comfrontiersin.org. NETs are web-like structures composed of decondensed chromatin (DNA) decorated with various antimicrobial proteins, such as neutrophil elastase (NE) and myeloperoxidase (MPO), which serve to trap and kill pathogens mdpi.comfrontiersin.org.

The mechanism of PMA-induced NET formation is heavily dependent on the activation of PKC and the subsequent production of reactive oxygen species (ROS) nih.govmdpi.com. The signaling pathway involves the Ras-Raf-ERK branch of the MAPK signaling pathway, which is activated downstream of PKC mdpi.com. The generation of ROS is a critical step, mediated by NADPH oxidase mdpi.com. This entire process is a form of suicidal cell death for the neutrophil, characterized by the loss of the lobular shape of the nucleus, chromatin decondensation, and the eventual rupture of the cell membrane to release the NETs into the extracellular space frontiersin.orgresearchgate.net.

T-Cell Activation, Proliferation, and Cytokine Production

PMA is a potent agent for T-cell activation, though it is typically used in combination with a co-stimulator, such as the calcium ionophore ionomycin, to achieve a robust response nih.govthermofisher.com. PMA activates PKC, while ionomycin increases intracellular calcium levels; together, they mimic the signaling events that occur downstream of T-cell receptor (TCR) engagement thermofisher.comsigmaaldrich.com. This dual stimulation leads to the activation of transcription factors that are crucial for T-cell function scientificarchives.com.

This combined stimulation with PMA and ionomycin induces vigorous T-cell proliferation nih.gov. Furthermore, it is a highly effective method for stimulating the production and secretion of a wide range of cytokines thermofisher.com. Studies on highly purified human CD8+ T cells have shown that stimulation with PMA and ionomycin leads to the production of the Th1 cytokine Interferon-gamma (IFN-gamma) nih.gov. Notably, this combination is also capable of inducing the secretion of the Th2 cytokine Interleukin-4 (IL-4), indicating that with sufficient stimulation, T-cells can produce a diverse array of cytokines nih.gov. The use of protein transport inhibitors like brefeldin A or monensin (B1676710) can further enhance the intracellular accumulation of these cytokines, facilitating their detection in research settings thermofisher.com.

| Cytokine | T-Cell Response to PMA + Ionomycin | Reference |

| Interferon-gamma (IFN-γ) | Vigorous Production | nih.gov |

| Interleukin-4 (IL-4) | Secretion Detected | nih.gov |

| Interleukin-2 (IL-2) | Strongly Enhanced Production (with PHA co-stimulation) | sigmaaldrich.com |

Macrophage Activation and Secretion Profiles

PMA is widely utilized in vitro to induce the differentiation of monocytic cell lines, such as THP-1 and U937, into macrophage-like cells. nih.govjst.go.jpresearchgate.net This differentiation is characterized by distinct morphological and functional changes. Upon treatment with PMA, these cells transition from a suspended to an adherent state, exhibiting a more spread-out morphology with increased granularity. researchgate.netnih.gov This process is accompanied by the upregulation of characteristic macrophage surface markers, including CD11b, CD14, and CD68. researchgate.netcaltagmedsystems.co.uk

The activation of macrophages by PMA also leads to a specific secretion profile. Activated macrophages exhibit an increase in phagocytic activity, allowing them to engulf foreign particles. caltagmedsystems.co.uk Studies have demonstrated that PMA-induced macrophage activation results in a concentration-dependent increase in the release of the enzyme beta-glucuronidase and an increment in the secretion of superoxides, a type of reactive oxygen species. nih.gov This activation is also associated with cellular lipid peroxidation, indicated by the increased formation of lipid peroxides and conjugated dienes. nih.gov

Table 1: Effects of PMA on Macrophage Differentiation and Activation

| Parameter | Observation | Cell Line/System |

|---|---|---|

| Differentiation | Induces differentiation of monocytes into macrophages. | THP-1, U937 |

| Morphology | Change from suspension to adherent, spread morphology. | THP-1 |

| Surface Markers | Upregulation of CD11b, CD14, CD68. | THP-1, U937 |

| Secretion | Increased release of beta-glucuronidase and superoxides. | J-774 A.1, Mouse Peritoneal Macrophages |

| Lipid Peroxidation | Increased formation of lipid peroxides, TBARS, and conjugated dienes. | J-774 A.1, U-937, P-338 |

Modulation of Cytokine and Chemokine Expression (e.g., IL-1β, IL-2, IL-6, IL-10)

PMA is a potent modulator of cytokine and chemokine expression, primarily driving a pro-inflammatory response. In PMA-differentiated macrophages, there is a notable increase in the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govcaltagmedsystems.co.uknih.gov The expression of these cytokines can be dose-dependent on the PMA concentration used for differentiation. nih.gov For instance, even low concentrations of PMA can induce the expression of pro-IL-1β and the secretion of mature IL-1β. nih.gov

In addition to macrophages, PMA affects cytokine production in other immune cells. In T-cells, PMA can induce the production of IL-2 and the expression of high-affinity IL-2 receptors. nih.gov However, in some contexts, such as in pre-conditioned Jurkat T-cells, PMA stimulation can lead to a downregulation of IL-2 transcripts. mdpi.com The anti-inflammatory cytokine Interleukin-10 (IL-10) has also been studied in the context of PMA stimulation, with some anergized T-cells showing increased production of IL-10. wikipedia.org Furthermore, PMA-differentiated THP-1 cells show increased production of chemokines like IL-8, MCP-1, and MIP1β. nih.gov

Table 2: PMA's Effect on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Effect | Cell Type |

|---|---|---|

| IL-1β | Increased expression and secretion. | THP-1 Macrophages |

| IL-2 | Induced production and receptor expression. | T-ALL Cells |

| IL-6 | Increased secretion. | THP-1 Macrophages |

| IL-10 | Favored production in anergized T-cells. | T-Cells |

| TNF-α | Increased secretion. | THP-1 Macrophages |

| IL-8 (CXCL8) | Increased secretion. | THP-1 Macrophages |

Effects on Cellular Adhesion Processes and Molecules (e.g., ICAM-1)

PMA significantly influences cellular adhesion by modulating the expression of key adhesion molecules. A primary target of PMA's action is the Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily. embopress.org Treatment with PMA upregulates the expression of ICAM-1 on various cell types, including inflammatory macrophages and endothelial cells. nih.govresearchgate.net This induction of ICAM-1 expression can be observed at both the mRNA and protein levels. nih.gov The upregulation of ICAM-1 is crucial for mediating leukocyte adhesion to endothelial cells, a critical step in the inflammatory response. researchgate.net In human THP-1 macrophages differentiated with PMA, a significant induction in ICAM-1 expression is observed, which facilitates the process of efferocytosis (the clearance of apoptotic cells). nih.gov

Transcriptional and Gene Expression Alterations

The activation of PKC by PMA ultimately leads to changes in the activity of various transcription factors, resulting in significant alterations in gene expression profiles.

Regulation of Specific Gene Expression (e.g., CYP24A1, Egr-1)

PMA has been shown to regulate the expression of specific genes involved in metabolic and differentiation pathways. One such gene is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for degrading vitamin D. In Caco-2 intestinal epithelial cells, PMA enhances the 1α,25-dihydroxyvitamin D3-induced expression of the CYP24A1 gene. nih.govnih.gov This effect is mediated through the enhancement of Vitamin D Receptor (VDR) binding to the CYP24A1 promoter. nih.gov

Another key gene regulated by PMA is Egr-1 (Early Growth Response-1), a zinc-finger transcription factor involved in cell differentiation and growth. nih.govnih.gov In various cell lines, such as the K562 erythroleukemia line, PMA treatment leads to a rapid and transient induction of Egr-1 mRNA and protein expression. researchgate.net This upregulation of Egr-1 is implicated in mediating PMA-induced cellular differentiation processes. nih.gov

Impact on Transcription Factor Activity (e.g., HIF-1α, RelB)

PMA stimulation directly impacts the activity of several crucial transcription factors. It is a well-established activator of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netinvivogen.com This activation is critical for the expression of many pro-inflammatory genes. RelB, a component of the NF-κB family, is regulated by various stimuli, and its activity can be influenced by pathways that PMA activates. For instance, PMA stimulation can induce phosphorylation of RelB, leading to its degradation. nih.gov

PMA also affects the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen. Studies have shown that PMA can induce the nuclear translocation of HIF-1α, a critical step for its transcriptional activity. mdpi.com This suggests a role for PMA in modulating cellular responses typically associated with hypoxia, even under normoxic conditions.

Protein Phosphorylation Dynamics (e.g., CD8 Antigen)

A primary mechanism through which PMA exerts its effects is the induction of protein phosphorylation via PKC activation. A notable example is the phosphorylation of the CD8 antigen on cytotoxic T-lymphocytes (CTLs). nih.gov Treatment of human T-cells with PMA results in the rapid and intense phosphorylation of the CD8 protein, specifically on serine residues. nih.govoup.com This post-translational modification is a key event in T-cell activation. nih.gov This phosphorylation can be induced not only by PMA but also by antigen-presenting cells, suggesting it is a physiologically relevant event in the cytotoxic T-cell response. nih.gov

Genotoxicity and Induction of Chromosomal Aberrations

Phorbol myristate acetate (B1210297) (PMA) is recognized for its capacity to induce genotoxic effects, primarily through the induction of chromosomal aberrations and DNA damage. This activity is often described as clastogenic, meaning it can cause structural breaks in chromosomes. The mechanisms underlying PMA's genotoxicity are complex and appear to be indirect, involving the generation of reactive oxygen species and the activation of cellular signaling pathways rather than direct interaction with DNA.

Research has demonstrated that PMA can induce the formation of a low-molecular-weight clastogenic factor in human lymphocyte cultures. The production of this factor suggests that the initial interaction of PMA with the cell membrane can lead to downstream effects that ultimately damage the genome. This process is believed to involve superoxide radicals and the stimulation of the arachidonic acid cascade.

Further evidence of PMA's genotoxic potential comes from studies on various cell types and organisms. In human peripheral blood leukocytes, PMA has been shown to cause extensive DNA strand break damage. This damage is linked to the "respiratory burst" in phagocytes, which generates superoxide anion and hydrogen peroxide.

Studies in plant models, such as the onion Allium cepa, have provided detailed insights into the types of chromosomal damage induced by PMA. In the root tip meristematic cells of A. cepa, PMA treatment resulted in a dose-dependent increase in various chromosomal abnormalities and mitotic dysfunction.

Table 1: Chromosomal Aberrations Induced by Phorbol Myristate Acetate (PMA) in Allium cepa Root Tip Meristem Cells

| Aberration Type | Description |

| Micronucleus | Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. |

| Loculated Nucleus | A nucleus with an irregular shape, appearing to be divided into compartments or lobes. |

| Nuclear Lesion | Visible damage or abnormalities within the structure of the nucleus. |

| Multi-nucleated Cell | The presence of more than one nucleus within a single cell. |

| C-metaphase | A colchicine-like effect where the spindle apparatus is disrupted, leading to scattered chromosomes at the metaphase stage. |

| Polyploidy | The state of a cell having more than two paired sets of chromosomes. |

| Chromosomal Bridge | A structure formed when the telomeres of sister chromatids fuse together and are pulled to opposite poles during anaphase. |

| Laggard Anaphase | Chromosomes or chromatids that are delayed in their movement to the poles during anaphase and may be excluded from the daughter nuclei. |

| Pulverized Metaphase | The appearance of severely fragmented and damaged chromosomes at the metaphase stage. |

Data sourced from studies on Allium cepa root tip cells exposed to PMA.

In addition to structural aberrations, PMA is also known to induce sister chromatid exchanges (SCEs). An SCE is the exchange of genetic material between two identical sister chromatids. While the significance of SCEs is not fully understood, they are considered a sensitive indicator of genotoxic exposure. The powerful tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a compound structurally and functionally similar to PMA, has been shown to induce SCEs in the absence of direct DNA damage or significant toxicity. This observation supports the hypothesis that the genotoxic effects of phorbol esters are mediated by indirect mechanisms, possibly through the induction of enzymes involved in genetic recombination.

Table 2: Summary of Research Findings on PMA-Induced Genotoxicity

| Finding | Model System | Key Observations | Reference |

| Induction of Clastogenic Factor | Human Lymphocyte Cultures | PMA induced a low molecular weight factor that causes chromosomal aberrations. | |

| DNA Strand Breakage | Human Peripheral Blood Leukocytes | PMA caused extensive DNA strand breaks, mediated by superoxide anion and hydrogen peroxide. | |

| Chromosomal Aberrations | Allium cepa (Onion) Root Tips | A dose-dependent increase in total chromosomal abnormalities, including micronuclei, chromosomal bridges, and C-metaphase, was observed. | |

| Sister Chromatid Exchange (SCE) Induction | Cultured Chinese Hamster (V79) Cells | PMA and other non-phorbol promoters induced low numbers of SCEs. |

Structure Activity Relationships of Phorbol Esters in Biological Systems

Identification of Essential Structural Features for Potent Biological Activity

The potency of phorbol (B1677699) esters is not merely a function of their general chemical class but is dictated by a highly specific three-dimensional arrangement of functional groups, often referred to as a pharmacophore. pnas.orgresearchgate.net Decades of structure-activity relationship (SAR) studies have identified several indispensable features within the tigliane (B1223011) diterpene skeleton that are required for high-affinity binding to PKC and potent biological activity.

Key structural requirements include:

The C4, C9, and C20 Hydroxyl Groups: Computer modeling and comparative analysis have shown that the hydroxyl groups at positions C4, C9, and C20 are critical. pnas.orgresearchgate.net These hydrophilic groups are believed to interact directly with the C1 domain of the PKC apoenzyme. nih.gov

Esterification at C12 and C13: The presence of ester groups at the C12 and C13 positions is essential for activity. pnas.org A long-chain fatty acid ester at either C12 or C13 is particularly important for conferring the lipophilicity needed to anchor the molecule within the cell membrane, facilitating its interaction with the membrane-associated PKC. pnas.orgresearchgate.net

The C3-Keto Group: The ketone at the C3 position is another feature identified as necessary for the potent activity of many phorbol esters. pnas.orgsynaptogen.com

Specific Stereochemistry (β vs. α anomers): The spatial orientation of these functional groups is paramount. A crucial distinction exists between the biologically active 4β-phorbol esters and their inactive 4α counterparts. nih.gov In the active β-anomer, the hydroxyl group at the C4 position projects in the β-orientation. nih.gov In the inactive α-anomer, this hydroxyl group is in the α-orientation, which alters the conformation of the C ring and the spatial arrangement of the D ring, thereby precluding effective binding and activation of PKC. nih.govnih.gov This stereochemical requirement underscores the highly specific nature of the phorbol ester-PKC interaction.

These essential features collectively create a molecular structure that can effectively fit into the C1 domain of PKC, providing a stable substitute for the natural activator, DAG. nih.govnih.gov

| Structural Feature | Position | Requirement for Potent Activity | Rationale |

|---|---|---|---|

| Hydroxyl Group | C4 (β-orientation) | Essential | Crucial for correct stereochemistry and binding to PKC; the 4α-anomer is inactive. nih.govnih.gov |

| Hydroxyl Group | C9 | Essential | Part of the hydrophilic domain that interacts with the PKC receptor. pnas.orgresearchgate.net |

| Hydroxyl Group | C20 | Essential | Part of the hydrophilic domain that interacts with the PKC receptor. pnas.orgresearchgate.net |

| Keto Group | C3 | Important | Contributes to the required electronic and steric properties for receptor binding. pnas.org |

| Ester Groups | C12 and C13 | Essential | Provide a hydrophobic domain for membrane interaction and anchoring. pnas.orgresearchgate.net |

Influence of Specific Substituent Modifications on Phorbol Myristate Acetate (B1210297) Potency and Selectivity

Phorbol 12-myristate 13-acetate (PMA) is distinguished by its specific ester substituents: a long-chain, saturated myristate group at C12 and a short-chain acetate group at C13. nih.gov Modifications to these acyl chains have a significant impact on the molecule's potency and can influence its selectivity.

The lipophilicity conferred by the ester groups is a determining factor in biological activity. The long myristate chain of PMA creates a significant hydrophobic domain, which enhances the molecule's ability to partition into and associate with the plasma membrane. researchgate.net This membrane insertion is critical for presenting the hydrophilic pharmacophore to the C1 domain of PKC. ucsd.edu

Research comparing various phorbol diesters has revealed that the length and nature of the acyl chains at C12 and C13 are critical.

Chain Length: Studies on a series of phorbol esters have shown that in vitro bioactivity generally increases with the length and hydrophobicity of a saturated acyl chain at the C12 position. researchgate.net However, this relationship is not always linear across different biological systems. For instance, in studies of neurotransmitter release, highly lipophilic compounds like PMA were found to be less potent than phorbol esters with moderately lipophilic chains, such as Phorbol 12,13-dibutyrate (PDBu). nih.gov This suggests that while membrane association is crucial, excessive lipophilicity might hinder optimal interaction or kinetics in certain cellular contexts. nih.gov

Aromatic and Heterocyclic Groups: The introduction of aromatic groups into the ester substituents can lead to potent activity, particularly when three hydroxyl groups (C12, C13, and C20) are esterified. researchgate.net Conversely, derivatives esterified with heterocyclic acids tend to show a significant decrease in cytotoxicity. researchgate.net

| Compound | C12-Substituent | C13-Substituent | Key Property | Observed Effect on Potency |

|---|---|---|---|---|

| Phorbol myristate acetate (PMA) | Myristate (C14) | Acetate (C2) | Highly lipophilic | Very potent activator of PKC; potency can be lower than moderately lipophilic analogs in some specific assays (e.g., neurotransmitter release). nih.govnih.gov |

| Phorbol 12,13-dibutyrate (PDBu) | Butyrate (C4) | Butyrate (C4) | Moderately lipophilic | Potent PKC activator, often used as a more water-soluble alternative to PMA. nih.gov |

| Phorbol 12,13-diacetate (PDA) | Acetate (C2) | Acetate (C2) | Less lipophilic | Shows selectivity in affecting neurotransmitter release compared to other phorbol esters. nih.gov |

Comparative Analysis with Other Phorbol Ester Analogs and Non-Phorbol Tumor Promoters

The biological relevance of the phorbol ester pharmacophore is reinforced by comparative studies with both structurally related analogs and entirely distinct classes of compounds that elicit similar biological responses.

Phorbol Ester Analogs: Analogs such as 12-deoxyphorbol esters lack the C12-hydroxyl group, a key site for esterification. This modification can dramatically alter biological activity. For example, while PMA is a paradigmatic tumor promoter, some 12-deoxyphorbol derivatives, like 12-deoxyphorbol 13-phenylacetate, have been shown to be anti-tumor promoting. nih.gov This demonstrates that the substituent pattern, and not just the core tigliane skeleton, is a critical determinant of the specific biological outcome.

Non-Phorbol Tumor Promoters: Several classes of natural products, including the indole (B1671886) alkaloid Teleocidin, the polyacetate Aplysiatoxin (B1259571), and Ingenol Esters, are structurally unrelated to phorbol esters yet are potent tumor promoters that act via PKC activation. nih.govsynaptogen.comnih.gov

Teleocidins and Aplysiatoxin: These compounds bind to the same high-affinity receptor site on PKC as phorbol esters and are often equipotent to PMA in activating the enzyme and inducing cellular responses. nih.govnih.gov For example, teleocidin and aplysiatoxin were shown to cause a reversible decrease in transepithelial resistance in epithelial cell sheets at concentrations as low as 10⁻⁸ M, an effect identical to that produced by PMA. nih.gov

Ingenol Esters: Ingenol, which possesses a different diterpene skeleton, also activates PKC. synaptogen.com

Computer-assisted molecular modeling has revealed that these structurally diverse molecules can present a similar spatial arrangement of key functional groups. pnas.orgnih.gov A proposed model suggests that specific oxygen and nitrogen atoms in teleocidin and aplysiatoxin can spatially overlay with the C4, C9, and C20 hydroxyls and the C3-keto oxygen of the phorbol structure. nih.gov Furthermore, the hydrophobic regions of all three classes of molecules can orient in a similar position. nih.gov This convergence on a common pharmacophore explains how chemically distinct structures can bind to the same receptor and trigger a similar cascade of biological events, underscoring the universality of the structural requirements for PKC activation. pnas.orgnih.gov

| Compound Class | Example Compound | Core Structure | Mechanism of Action | Relative Potency |

|---|---|---|---|---|

| Phorbol Ester | This compound (PMA) | Tigliane Diterpene | Binds to and activates Protein Kinase C (PKC). nih.gov | High (nM range). nih.gov |

| Indole Alkaloid | Teleocidin | Indole-based | Binds to the same PKC receptor site as phorbol esters. nih.govnih.gov | Equipotent to PMA. nih.gov |

| Polyacetate | Aplysiatoxin | Polyketide | Binds to the same PKC receptor site as phorbol esters. nih.govnih.gov | Equipotent to PMA. nih.gov |

| Phorbol Analog | Ingenol-3-angelate | Ingenane Diterpene | Binds to and activates PKC. synaptogen.com | High; considered a potent tumor promoter. synaptogen.com |

| Phorbol Analog | 12-deoxyphorbol 13-phenylacetate | 12-deoxy-tigliane Diterpene | Binds to PKC; can have anti-tumor promoting effects. nih.gov | Biologically active, but with a different profile than PMA. nih.gov |

Methodological Applications of Phorbol Myristate Acetate in Cellular and Molecular Biology Research

Inducer of Protein Kinase C Activation in vitro and ex vivo Experimental Models

Phorbol (B1677699) myristate acetate (B1210297) is a potent and widely utilized activator of Protein Kinase C (PKC) in both in vitro and ex vivo experimental settings. stressmarq.com Its mechanism of action relies on its structural similarity to diacylglycerol (DAG), an endogenous second messenger that is crucial for the activation of conventional (cPKC) and novel (nPKC) PKC isoforms. plos.orgnih.gov By mimicking DAG, PMA binds with high affinity to the C1 domain present in these PKC isoforms, inducing a conformational change that facilitates their translocation from the cytosol to the plasma membrane, where they become catalytically active. rndsystems.com

This activation is a pivotal event, as PKC enzymes are serine/threonine kinases that phosphorylate a vast array of substrate proteins, thereby initiating a cascade of downstream signaling events. caltagmedsystems.co.uk Researchers leverage this capability to study the specific roles of PKC in various cellular functions. For instance, the activation of PKC by PMA has been shown to be essential for the induction of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation. plos.orgnih.gov Studies have demonstrated that PMA-induced PKC activation can lead to the phosphorylation of downstream targets like the Raf-kinase inhibitor protein (RKIP) and subsequent activation of the Raf-MEK-ERK signaling cascade. researchgate.net

The activation of different PKC isoforms can lead to distinct cellular outcomes. Research has shown that both classical and novel PKC isoforms are required for full mTORC1 activation by PMA, acting through separate pathways. plos.orgnih.gov Classical PKCs contribute to the perinuclear accumulation of phospholipase D2 (PLD2), while novel PKCη is involved in the translocation of mTOR to perinuclear lysosomes. plos.org This highlights the utility of PMA in dissecting the complex, isoform-specific roles of PKC in cellular signaling.

Table 1: PMA as a Protein Kinase C Activator

| Feature | Description |

|---|---|

| Mechanism of Action | Mimics endogenous diacylglycerol (DAG). plos.orgnih.gov |

| Binding Domain | Binds to the C1 domain of conventional and novel PKC isoforms. rndsystems.com |

| Cellular Effect | Induces translocation of PKC from the cytosol to the cell membrane. nih.gov |

| Downstream Consequence | Activation of the kinase function, leading to phosphorylation of target proteins. caltagmedsystems.co.uk |

| Activated Isoforms | PKCα, -β, -γ, -δ, -ε, -η, and -θ. rndsystems.com |

Experimental Tool for Investigating Cell Differentiation Processes

PMA is a well-established and potent inducer of differentiation in various cell lines, serving as a critical tool for studying the molecular mechanisms that govern cellular maturation. Its ability to activate PKC triggers signaling cascades that can halt the cell cycle and promote the expression of lineage-specific markers. nih.gov

A classic model for this application is the human promyelocytic leukemia cell line, HL-60. Treatment of HL-60 cells with PMA induces them to differentiate into cells resembling macrophages or monocytes. oup.comcytion.comnih.gov This process is characterized by distinct morphological changes, adherence to culture surfaces, and the expression of macrophage-specific markers such as CD11b, CD13, CD14, and CD45. nih.govoup.com Similarly, the human monocytic cell line THP-1 is widely used to study macrophage function, and PMA is the most common stimulus used to induce its differentiation into a macrophage-like phenotype. caltagmedsystems.co.uknih.govfrontiersin.org This differentiation is marked by the acquisition of adherence, a stellate morphology, and increased expression of markers like CD14 and CD36. nih.govnih.gov

Beyond myeloid lineages, PMA is also used to induce neuronal differentiation. In the human neuroblastoma cell line SH-SY5Y, PMA treatment triggers the development of a neuronal phenotype, characterized by the appearance of extensive axon-like processes and the expression of neuron-specific markers like β-tubulin, dopamine (B1211576) transporter, and microtubule-associated protein 2. nih.govresearchgate.net Research has shown that this PMA-induced neuronal differentiation involves a complex interplay between AMP-activated protein kinase (AMPK), extracellular signal-regulated kinase (ERK), and autophagy. nih.gov

Table 2: Examples of PMA-Induced Cell Differentiation

| Cell Line | Differentiated Phenotype | Key Research Findings |

|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Macrophage-like cells | PMA induces morphological changes, adherence, and expression of macrophage markers (CD11b, CD14). nih.govoup.com The process is linked to MAP kinase-dependent autophagy. nih.gov |

| THP-1 (Human Monocytic Leukemia) | Macrophage-like cells | PMA is a standard reagent for inducing a phenotype that mimics primary human macrophages. caltagmedsystems.co.ukfrontiersin.org The differentiation protocol can be optimized for specific experimental needs. nih.govplos.org |

| K562 (Human Erythroleukemia) | Megakaryocytic cells | PMA induces growth arrest, polyploidy, and expression of megakaryocytic markers like gpIIb/IIIa (CD41). nih.gov |

| SH-SY5Y (Human Neuroblastoma) | Neuronal-like cells | PMA triggers the growth of axon-like processes and expression of neuronal markers. researchgate.net The differentiation depends on AMPK and ERK signaling. nih.gov |

| Caco-2 (Human Colorectal Adenocarcinoma) | Differentiated Enterocytes | PMA can activate PKC, ERK1/2, and p38 kinase in differentiated Caco-2 cells to study gene expression. nih.gov |

Reagent for Elucidating Intracellular Signal Transduction Pathways

By directly activating PKC, PMA serves as a powerful tool to dissect the intricate networks of intracellular signal transduction. Activation of PKC initiates a domino effect, modulating the activity of numerous downstream kinases and transcription factors, thereby allowing researchers to map out these complex pathways.

One of the most prominent pathways activated by PMA is the mitogen-activated protein kinase (MAPK) cascade. researchgate.netassaygenie.com Following PKC activation, a signaling relay involving Ras, Raf, and MEK leads to the sustained activation of extracellular signal-regulated kinase (ERK). nih.govlicorbio.com This PMA-induced activation of the MEK/ERK pathway has been shown to be crucial for regulating cell cycle arrest and differentiation programs in cell lines like K562. nih.gov In addition to ERK, PMA can also activate other MAPK family members, including p38 MAPK and JNK, depending on the cell type and context. researchgate.netresearchgate.net

Another critical signaling pathway robustly activated by PMA is the nuclear factor-kappa B (NF-κB) pathway. invivogen.com NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. cellsignal.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. PMA-induced PKC activation leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. researchgate.net This phosphorylation marks IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of its target genes. researchgate.netresearchgate.net Studies have shown that NF-κB activation is a key event in the PMA-induced differentiation of K562 cells. nih.gov

Modulator in Immunological Cell Response Assays (e.g., T-cell and Macrophage Stimulation)

PMA is a standard reagent in immunology for the non-specific, polyclonal stimulation of immune cells, particularly T-cells and macrophages. thermofisher.com It is most frequently used in combination with a calcium ionophore, such as ionomycin (B1663694), to mimic the signals generated by T-cell receptor (TCR) engagement. nih.gov While PMA activates PKC, ionomycin increases intracellular calcium levels; together, they provide a strong and synergistic activation signal that bypasses the need for antigen-specific stimulation. thermofisher.comnih.gov

This potent stimulation is widely employed in intracellular cytokine staining (ICS) assays, a cornerstone technique in immunology for measuring functional immune responses at the single-cell level. harvard.edu Following stimulation with PMA and ionomycin, cells are treated with a protein transport inhibitor, like Brefeldin A or Monensin (B1676710), which blocks the secretion of newly synthesized cytokines, causing them to accumulate within the cell. thermofisher.comstanford.edu This allows for their subsequent detection by flow cytometry using fluorescently labeled antibodies. This method is critical for identifying cytokine-producing T-cells (e.g., those producing IFN-γ, TNF-α, and IL-2) and characterizing T helper cell subsets. nih.gov

In addition to T-cells, PMA is used to activate macrophages. PMA treatment can induce the differentiation of monocytic cell lines like THP-1 into macrophages, which can then be polarized into pro-inflammatory M1 or anti-inflammatory M2 phenotypes for further study. caltagmedsystems.co.ukfrontiersin.org The activation of macrophages by PMA leads to a range of responses, including the production of pro-inflammatory cytokines, reactive oxygen species, and enhanced phagocytic activity. caltagmedsystems.co.uk

Agent in Experimental Tumor Promotion Models

PMA is historically and scientifically renowned as a potent tumor promoter. elifesciences.orgnih.gov It is the archetypal agent used in the two-stage model of chemical carcinogenesis, particularly in mouse skin. tandfonline.com In this model, an "initiator" (a sub-threshold dose of a carcinogen) causes a permanent DNA mutation. Subsequent, repeated application of a "promoter" like PMA, which is not mutagenic itself, leads to the clonal expansion of these initiated cells, ultimately resulting in tumor formation. nih.gov

The tumor-promoting activity of PMA is intrinsically linked to its ability to activate PKC. elifesciences.org This activation leads to a variety of cellular effects that contribute to tumor development, including the induction of inflammation, cellular proliferation, and altered gene expression. caltagmedsystems.co.uktandfonline.com For example, PMA has been shown to stimulate the synthesis and secretion of pro-urokinase in transformed cells by increasing the content of its mRNA, which can facilitate tissue remodeling and invasion. nih.gov

While it is a powerful tumor promoter, the effects of PMA can be complex and context-dependent. In some cancer cell lines, such as non-small cell lung cancer (NSCLC) cells, PMA can paradoxically induce cell growth arrest. tandfonline.com This effect is mediated by PKC activation leading to the induction of cell cycle inhibitors like p21WAF1/CIP1. This highlights PMA's utility as a research tool to explore the dual roles of signaling pathways like the PKC pathway in both promoting and suppressing cell growth, depending on the cellular context. tandfonline.com

Utility in Specific Molecular Biology Techniques

Beyond its broad applications in signaling and differentiation, PMA is utilized in several specific molecular biology and diagnostic techniques.

One notable application is in the reactivation of latent viruses. Kaposi's sarcoma-associated herpesvirus (KSHV), for example, exists in a latent state in infected cells. Treatment with PMA can activate the lytic replication cycle of the virus. This is achieved through the activation of the PKC-delta/p38/AP-1 signaling pathways, which leads to the expression of the key viral transactivator, RTA. The ability to induce reactivation is crucial for studying the viral life cycle and for screening potential antiviral compounds.

In the field of cytogenetics, particularly for hematological malignancies, PMA is used as a mitogen to stimulate B-lymphocytes. For instance, in chronic lymphocytic leukemia (CLL), stimulating malignant B-cells with PMA can increase the mitotic index, which is essential for obtaining a sufficient number of metaphase spreads for chromosomal analysis. This improved cytogenetic diagnosis allows for better risk stratification and clinical management of patients.

Research Gaps and Future Directions in Phorbol Myristate Acetate Studies

Advanced Elucidation of Isoform-Specific PKC Mechanisms in Diverse Physiological and Pathological Contexts

Phorbol (B1677699) myristate acetate (B1210297) is a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating processes like cell proliferation, differentiation, and survival. abcam.comadipogen.com PMA mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation and translocation to cellular membranes. abcam.comnih.govnih.gov However, the precise mechanisms and downstream consequences of activating specific PKC isoforms in different cellular environments are not fully understood.

The PKC family is divided into three subfamilies based on their activation requirements:

Conventional isoforms (cPKCs: α, βI, βII, γ): Require both DAG (or PMA) and calcium for activation. nih.gov

Novel isoforms (nPKCs: δ, ε, η, θ): Are calcium-independent and require only DAG (or PMA). nih.gov

Atypical isoforms (aPKCs: ζ, ι/λ): Do not bind PMA or DAG and are not directly activated by it. nih.gov

Research shows that PMA-induced activation of PKC is not a monolithic event. For instance, studies indicate that the coordinated activation of both classical and novel PKC isoforms is necessary for certain downstream effects, such as the activation of the mTORC1 signaling pathway, a central regulator of cell metabolism and growth. nih.gov Specifically, classical PKCs and the novel isoform PKCη appear to act through distinct pathways to achieve this. nih.gov In cardiomyocytes, PMA specifically drives the translocation of PKCδ to caveolae, specialized membrane domains, where it undergoes tyrosine phosphorylation, a process implicated in cardiac signaling and oxidative stress responses. nih.gov This highlights that the subcellular location of PKC activation is a critical determinant of its function.